![molecular formula C14H17N5S B11372168 N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine](/img/structure/B11372168.png)
N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic molecule that features a tetrazole ring and a phenylpropynyl group. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with the Phenylpropynyl Group: The final step involves coupling the tetrazole derivative with a phenylpropynyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it useful in the design of enzyme inhibitors and receptor ligands .
Medicine
Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenylpropynyl group can enhance the compound’s lipophilicity, aiding in membrane penetration and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
3-Phenylprop-2-yn-1-amine: A compound with a similar phenylpropynyl group but lacking the tetrazole ring.
Uniqueness
The uniqueness of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE lies in its combination of a tetrazole ring and a phenylpropynyl group. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17N5S |
|---|---|
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(3-phenylprop-2-ynyl)propan-1-amine |
InChI |
InChI=1S/C14H17N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,6,10-12H2,1H3 |
Clave InChI |
HSWJRJXYFSVBJM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCCNCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11372090.png)
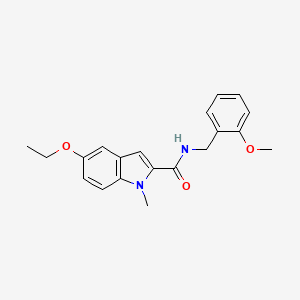
![(4-Benzylpiperidin-1-yl){5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B11372107.png)
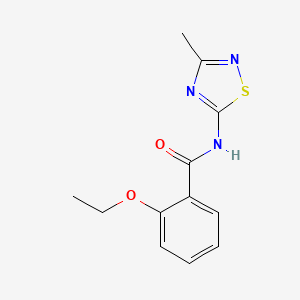
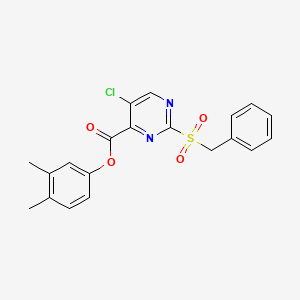
![N-butyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372131.png)
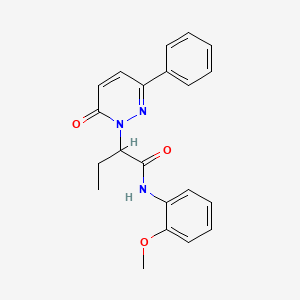
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372137.png)
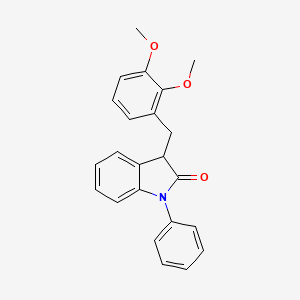
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11372146.png)
![Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11372156.png)
![3-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11372163.png)
![N-(2,5-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372170.png)

